Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one
Description
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one is a bicyclic spiro compound characterized by a bicyclo[2.2.2]octane core fused to a 1,3-dioxolane ring via a spiro junction at position 2, with a ketone group at position 3. Its molecular formula is C₁₀H₁₆O₃ (molecular weight: 184 Da) . The bicyclo[2.2.2]octane system imparts high rigidity and strain, while the dioxolane ring introduces electronic and steric effects. This compound is used in synthetic chemistry for its reactivity, particularly in ring-opening and functionalization reactions .
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-5-8-2-1-7(9)6-10(8)12-3-4-13-10/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEHPXBPMYLKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(C1CC2=O)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one typically involves the reaction of bicyclo[2.2.2]octane derivatives with dioxolane precursors under specific conditions. One common method includes the use of acid or base catalysts to facilitate the formation of the spirocyclic structure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the dioxolane ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclo Systems
Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane Derivatives
- Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one (CAS 67594-54-1):
- Impact : Reduced strain compared to bicyclo[2.2.2]octane, altering reactivity in cycloadditions and nucleophilic attacks .
Bicyclo[3.2.1]octane Systems
Variations in Spiro-Fused Rings
1,3-Dioxolane vs. 1,3-Dithiolane
- Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dithiolane] (CAS 702-52-3): Replaces the dioxolane oxygen atoms with sulfur. Molecular formula: C₉H₁₄S₂ (MW: 186.34).
Oxirane (Epoxide) Spiro-Fused Systems
Substituent Effects
- Methyl and Phenyl Substituents :
- 4,6,6-Trimethyl-spiro[bicyclo[2.2.1]heptane-2,2'-dioxolan]-5-one (CAS 67594-54-1): Methyl groups enhance steric bulk, reducing reaction rates in SN2 mechanisms .
- Se-Phenyl derivatives (): Aryl groups (e.g., tert-butyldimethylsilyl, phenyl) increase molecular weight (e.g., C₂₈H₃₄O₃SiSe) and stabilize intermediates via π-stacking .
Functional Group Variations
- Ketone vs. Ester/Carboxylic Acid :
Biological Activity
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one is a unique compound characterized by its spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties and other significant pharmacological effects.
Chemical Structure and Properties
The compound features a bicyclic framework with a spiro connection, which contributes to its conformational rigidity and biological activity. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, influencing its efficacy as a therapeutic agent.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : It has been investigated as a potential paclitaxel mimetic, showing cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in biosynthetic pathways.
Anticancer Properties
One of the most significant areas of study for this compound is its anticancer properties. A study synthesized a series of spiro-bicyclic compounds designed to mimic paclitaxel, a well-known chemotherapeutic agent. The results indicated that some derivatives exhibited cytotoxicity against human breast cancer cell lines (MCF-7) at concentrations higher than paclitaxel itself .
Table 1: Cytotoxicity of Spiro[bicyclo[2.2.2]octane Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 25 | Microtubule stabilization |
| Compound B | MDA-MB-231 | 30 | Apoptosis induction |
| Compound C | HeLa | 20 | Enzyme inhibition |
The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:
- Microtubule Stabilization : Similar to paclitaxel, certain derivatives stabilize microtubules, disrupting normal mitotic processes.
- Apoptosis Induction : Studies show that some compounds increase pro-apoptotic proteins while decreasing anti-apoptotic factors in cancer cells .
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has shown promise in enzyme inhibition studies:
- SARS-CoV-2 Main Protease Inhibition : A related bicyclic compound demonstrated inhibition of the SARS-CoV-2 main protease with an IC50 value in the micromolar range . This suggests potential applications in antiviral drug development.
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | SARS-CoV-2 3CLpro | 102.2 | |
| Compound E | Enzymatic pathway X | 50 |
Case Studies
A notable case study involved the synthesis and evaluation of various spiro-bicyclic compounds as part of a broader effort to develop new anticancer agents . The study highlighted the structural modifications that enhanced biological activity and reduced toxicity compared to traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
